molecular formula C2H5NO2S B1282066 1,2-Thiazetidine 1,1-dioxide CAS No. 34817-61-3

1,2-Thiazetidine 1,1-dioxide

Cat. No. B1282066
CAS RN: 34817-61-3
M. Wt: 107.13 g/mol
InChI Key: GNPXXOFTVXIOLF-UHFFFAOYSA-N
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Description

1,2-Thiazetidine 1,1-dioxide, also known as β-sultam, is a sulfur-containing four-membered heterocyclic compound with two oxygen atoms double-bonded to the sulfur atom. This moiety has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of 1,2-thiazetidine 1,1-dioxides has been explored through different methods. For instance, the use of the 3,4-dimethoxybenzyl group as a new N-protecting group for these compounds has been reported, which can be smoothly eliminated by reagents like DDQ, with the yield depending on the substituents of the 3-phenyl ring . Additionally, the formation of 1,2-thiazetidine derivatives through Diels-Alder reactions has been demonstrated, with the first example of an S-unoxidized 1,2-thiazetidine being synthesized through the reaction of 3,4-di-tert-butylthiophene 1-(p-toluenesulfonyl)imide with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) .

Molecular Structure Analysis

The molecular structure of 1,2-thiazetidine derivatives has been elucidated using techniques such as X-ray crystallography. For example, the structure of a pentacoordinate 1,2-thiazetidine 1-oxide was characterized, providing insights into its potential as an intermediate in the aza-Corey-Chaykovsky reaction . The molecular structure of other derivatives, such as the eight-membered product from ring-enlargement reactions, has also been established by X-ray crystallography .

Chemical Reactions Analysis

1,2-Thiazetidine 1,1-dioxides undergo various chemical reactions, including ring-enlargement and ring-opening reactions with nucleophiles like ammonia and primary amines . They also participate in alcoholysis reactions, which have been studied using quantum chemical methods to elucidate the mechanisms involved . Furthermore, reactions with Lewis acids can lead to the formation of trans-1,2,3-oxathiazolidine 2-oxides and cis-aziridines, or the stereospecific formation of (E)-vinylsulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-thiazetidine 1,1-dioxides have been investigated in various studies. For instance, acylation reactions of β-sultams have been shown to yield 4-acylated derivatives, which can be reduced to α-hydroxyalkyl β-sultams, obtained as mixtures of diastereoisomers . Methylation reactions have also been explored, yielding 4,4-dimethyl derivatives when performed in the presence of lithium diisopropylamide (LDA) .

Scientific Research Applications

Quantum Chemical Studies

A significant area of research involving 1,2-thiazetidine 1,1-dioxide is in the field of quantum chemistry. Studies have investigated the alcoholysis mechanism of 1,2-thiazetidine 1,1-dioxide using ab initio and density functional theory, revealing insights into reaction pathways and mechanisms. These studies contribute to a deeper understanding of the molecular behavior of this compound under different chemical reactions (He, Feng, Feng, & Cai, 2003); (He, Feng, Zhu, & Cai, 2004).

Ring Transformation Studies

1,2-Thiazetidine 1,1-dioxides have been a subject of research in ring transformation studies. One such study examined the transformation of these compounds with Lewis acids, leading to the formation of trans-1,2,3-oxathiazolidine 2-oxides and cis-aziridines. This research contributes to the understanding of chemical transformations and potential applications in synthetic chemistry (Kataoka & Iwama, 1995).

Synthesis and Properties

The synthesis and properties of N-alkylated and N-acylated derivatives of 1,2-thiazetidine-3-acetic acid 1,1-dioxide have been explored, contributing to the knowledge of chemical synthesis and the behavior of substituted versions of this compound (Roehrich, Thaher, & Otto, 2004). Additionally, the use of the 3,4-dimethoxybenzyl group as an N-protecting group of 1,2-thiazetidine 1,1-dioxides has been studied, contributing to advancements in synthetic methods and protective techniques in organic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Stereospecific Formation Studies

Research has also delved into the stereospecific formation of chemical compounds from 1,2-thiazetidine 1,1-dioxides. For example, a study on the selective CN bond cleavage of 4-silyl-substituted 1,2-thiazetidine 1,1-dioxides with EtAlCl2 demonstrates the potential for precise control over the stereochemistry of resulting compounds (Kataoka, Iwama, & Takagi, 1996).

Safety And Hazards

The safety information for 1,2-Thiazetidine 1,1-dioxide includes hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

thiazetidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2S/c4-6(5)2-1-3-6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPXXOFTVXIOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514030
Record name 1lambda~6~,2-Thiazetidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Thiazetidine 1,1-dioxide

CAS RN

34817-61-3
Record name 1lambda~6~,2-Thiazetidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazetidine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
M He, F Zhu, D Feng, Z Cai - Chemical physics letters, 2003 - Elsevier
The alcoholysis of 1,2-thiazetidine 1,1-dioxide has been investigated using ab initio and density functional theory at HF/6-31G*, MP2/6-31G*//HF/6-31G* and B3LYP/6- 31G* levels. The …
Number of citations: 13 www.sciencedirect.com
D Glasl, HH Otto, G Rihs - Helvetica chimica acta, 1997 - Wiley Online Library
Alkylation of 3‐oxo‐1,2‐thiazetidine 1,1‐dioxide 2 yields the N‐alkylated 3‐oxo‐β‐sultams 3a‐i. Solvolysis with NaOH or NH 3 selectively opens the NS bond forming the sulfonate …
Number of citations: 18 onlinelibrary.wiley.com
A Meinzer, A Breckel, BA Thaher… - Helvetica chimica …, 2004 - Wiley Online Library
New chiral mono‐ and bicyclic β‐sultams, valuable building blocks for drug synthesis, have been prepared from L‐Ala, L‐Val, L‐Leu, L‐Ile, L‐Phe, L‐Cys, L‐Ser, L‐Thr, and D‐…
Number of citations: 65 onlinelibrary.wiley.com
T Röhrich, B Abu Thaher, N Manicone… - Monatshefte für Chemie …, 2004 - Springer
(RS)-2-tert-Butyldimethylsilyl-1,2-thiazetidine-3-acetic acid 1,1-dioxide prepared from (RS)-S-benzyl-β-homocysteine was condensed via DCC/NHS with various L-amino acid esters or …
Number of citations: 10 link.springer.com
T Iwama, T Kataoka, O Muraoka, G Tanabe - Tetrahedron, 1998 - Elsevier
Reactions of 4-nonsubstituted β-sultams 1 with methyllithium gave only (E)-vinylsulfonamides2, whereas 2-aminoethyl sulfones 3 were obtained as minor products by use of …
Number of citations: 24 www.sciencedirect.com
M He, F Zhu, D Feng, Z Cai - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
The alcoholysis of N-methyl-1,2-thiazetidine-1,1-dioxide has been investigated using ab initio and density functional theory. The geometries, energies and frequencies of reactants, …
Number of citations: 7 www.sciencedirect.com
G Mielniczak, A Łopusínski - Heteroatom Chemistry: An …, 1999 - Wiley Online Library
The reactions of phosphorochloridites 5a–c with an equimolar amount of 1,2‐thiazetidine 1,1‐dioxide (2) or L(−)‐3‐carboethoxy‐1,2‐thiazetidine 1,1‐dioxide (7) in the presence of …
Number of citations: 13 onlinelibrary.wiley.com
M He, D Feng, F Zhu, Z Cai - The Journal of Physical Chemistry A, 2004 - ACS Publications
The effects of water and alcohol on the alcoholysis mechanisms of N-methyl-1,2-thiazetidine-1,1-dioxide and the differences of these effects have been studied using the Density …
Number of citations: 14 pubs.acs.org
T Hiraoka, T Kobayashi - Bulletin of the Chemical Society of Japan, 1975 - journal.csj.jp
Phenylsulfene (II) generated from benzylsulfonyl chloride (I) and triethylamine, reacted with N-(p-Substituted)-benzylidene-methylamine to give 2-methyl-4-phenyl-3-(p-substituted-…
Number of citations: 28 www.journal.csj.jp
T Röhrich, BA Thaher, HH Otto - Monatshefte für Chemie/Chemical …, 2004 - Springer
1,2-Thiazetidine-3-acetic acid 1,1-dioxide was N-alkylated using bromoacetates, and N-acylated using either acyl chlorides, protected amino acid fluorides, or N-protected amino acid …
Number of citations: 7 link.springer.com

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